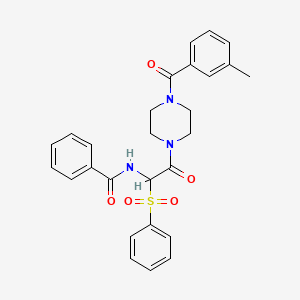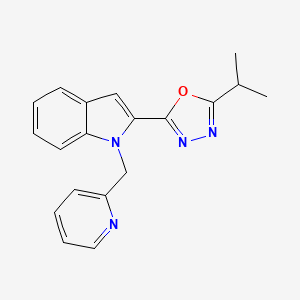
2-isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
One notable application of compounds related to 2-isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is in the field of antimicrobial research. For instance, Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. They discovered that these compounds demonstrated significant antimicrobial activity, which suggests the potential of related oxadiazole derivatives in treating microbial infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Electronic Applications in OLEDs
Compounds with structures similar to 2-isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole have been utilized in the development of organic light-emitting diodes (OLEDs). Wang et al. (2001) synthesized bis(1,3,4-oxadiazole) systems like PDPyDP and incorporated them into LEDs. These materials demonstrated significant efficiency improvements in electronic devices, highlighting the potential of oxadiazole derivatives in electronic applications (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Anticancer Agents
There is ongoing research into the use of oxadiazole derivatives as potential anticancer agents. Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anticancer activities. Their findings suggest that these compounds have moderate cytotoxicity against certain cancer cell lines, indicating the potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
properties
IUPAC Name |
2-propan-2-yl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13(2)18-21-22-19(24-18)17-11-14-7-3-4-9-16(14)23(17)12-15-8-5-6-10-20-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUDTDMVQADPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

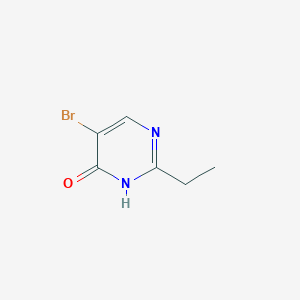

![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)
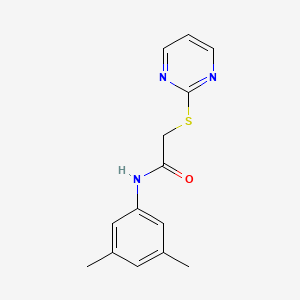
![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)
![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)
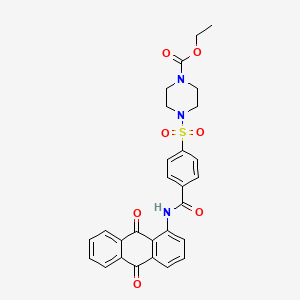
![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)
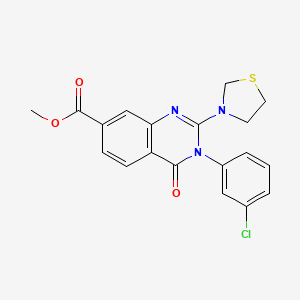
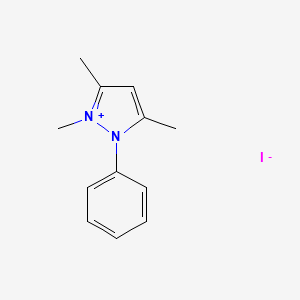
![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)
